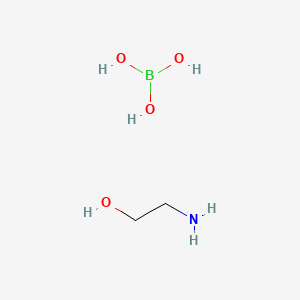C2H10BNO4
(2-Hydroxyethyl)ammonium dihydrogen orthoborate
CAS No.: 26038-87-9
Cat. No.: VC16504241
Molecular Formula: C2H7NO.BH3O3
C2H10BNO4
Molecular Weight: 122.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26038-87-9 |
|---|---|
| Molecular Formula | C2H7NO.BH3O3 C2H10BNO4 |
| Molecular Weight | 122.92 g/mol |
| IUPAC Name | 2-aminoethanol;boric acid |
| Standard InChI | InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |
| Standard InChI Key | QIDCRGDFWRMBJC-UHFFFAOYSA-N |
| Canonical SMILES | B(O)(O)O.C(CO)N |
Introduction
Chemical Identity and Structural Features
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is systematically named as a 1:1 adduct of boric acid (H₃BO₃) and 2-aminoethanol (monoethanolamine). Its molecular formula is C₂H₁₀BNO₄, with a molecular weight of 122.92 g/mol . The compound comprises a 2-hydroxyethylammonium cation and a dihydrogen orthoborate anion, as reflected in its SMILES notation: B(O)(O)[O-].C(CO)[NH3+] .
The InChIKey POLFHDUMDVYTAR-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration. Structural analyses reveal that the boron atom in the orthoborate anion adopts a tetrahedral geometry, coordinating with three hydroxyl groups and one oxygen atom from the ethanolamine moiety . This arrangement facilitates hydrogen bonding, enhancing the compound’s solubility in polar solvents like water.
Synthesis and Manufacturing
The synthesis of (2-hydroxyethyl)ammonium dihydrogen orthoborate typically involves a neutralization reaction between boric acid and monoethanolamine in a 1:1 molar ratio . The process proceeds under mild conditions (ambient temperature, atmospheric pressure) and is characterized by the following reaction:
Key steps include:
-
Dissolving boric acid in water to form a weakly acidic solution.
-
Gradual addition of monoethanolamine, which acts as a base, neutralizing the acid and forming the ionic compound.
-
Crystallization or solvent evaporation to isolate the product.
Industrial-scale production often employs continuous reactors to optimize yield and purity, with typical purities exceeding 95% .
Physicochemical Properties
Solubility and Reactivity
The compound is highly soluble in water due to its ionic nature, with solubility estimates exceeding 50 g/100 mL at 25°C. It is sparingly soluble in nonpolar solvents like hexane. Reactivity studies indicate that the orthoborate anion can undergo hydrolysis under strongly acidic or alkaline conditions, regenerating boric acid and ethanolamine .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3200–3500 cm⁻¹ (O–H and N–H stretches) and 1400–1450 cm⁻¹ (B–O symmetric stretching) .
-
NMR: ¹¹B NMR signals near 10–15 ppm (tetrahedral boron), and ¹H NMR resonances for ethanolamine protons at 3.4–3.7 ppm .
Recent Research and Future Directions
Advanced Materials
Preliminary investigations highlight its potential in solid-state electrolytes for lithium-ion batteries, where boron enhances ionic conductivity.
Biomedical Engineering
Studies are exploring its use in wound dressings due to boron’s antiseptic properties and ethanolamine’s role in tissue regeneration .
Knowledge Gaps
Critical data gaps include:
-
Thermodynamic properties (e.g., enthalpy of formation).
-
Long-term toxicity profiles in mammalian models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume